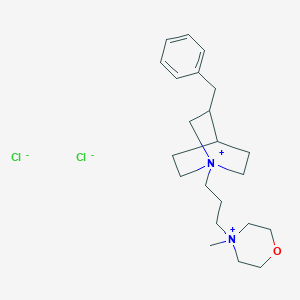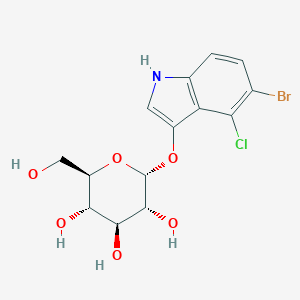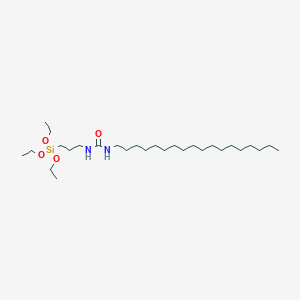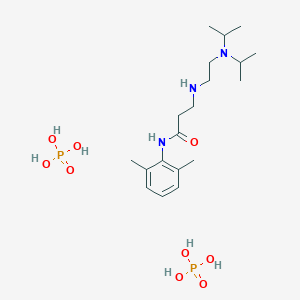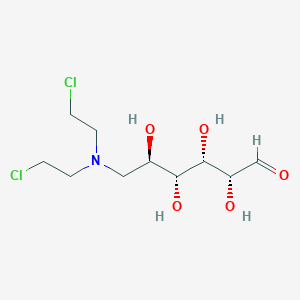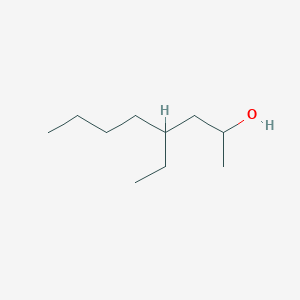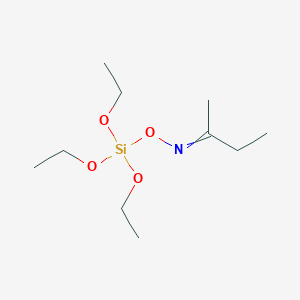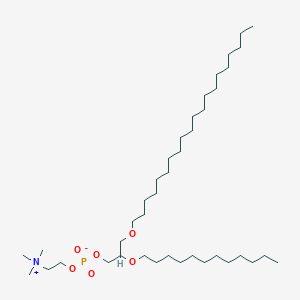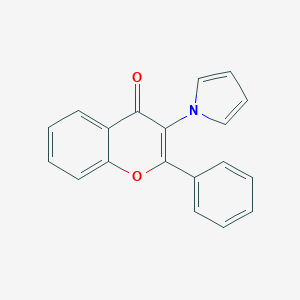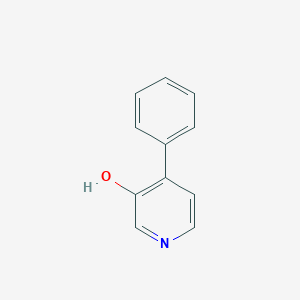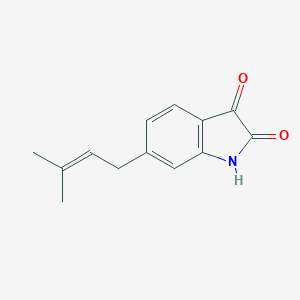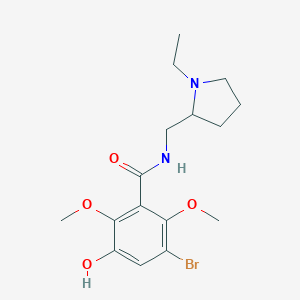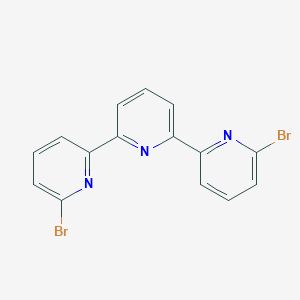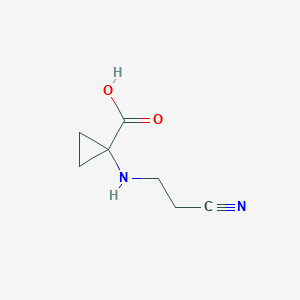
1-(2-Cyanoethylamino)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a compound of significant interest in various scientific fields. This compound features a cyclopropane ring fused to a carboxylic acid group and an amino group attached to a cyanoethyl moiety. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the synthesis of other complex molecules.
準備方法
The synthesis of 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
化学反応の分析
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino alcohols or other reduced forms.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound plays a role in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a precursor to other bioactive molecules, influencing various metabolic pathways . The compound’s unique structure allows it to participate in reactions that modify its functional groups, thereby altering its activity and interactions.
類似化合物との比較
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid can be compared to other cyclopropane-containing amino acids, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the cyanoethyl group in 1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid provides unique chemical properties and reactivity, distinguishing it from other related compounds.
Conclusion
1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
特性
CAS番号 |
109577-96-0 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
1-(2-cyanoethylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-1-5-9-7(2-3-7)6(10)11/h9H,1-3,5H2,(H,10,11) |
InChIキー |
NBXHIPWWZDNTCK-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCCC#N |
正規SMILES |
C1CC1(C(=O)O)NCCC#N |
同義語 |
Cyclopropanecarboxylic acid, 1-[(2-cyanoethyl)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


